molecular formula C12H12FN3O2S B2451914 2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340766-83-7

2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide

Cat. No. B2451914
CAS RN: 1340766-83-7
M. Wt: 281.31
InChI Key: PAOKTQXLVSSWNJ-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide is a chemical compound that has been widely studied for its potential therapeutic applications. It is a sulfonamide derivative that has shown promise in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Structural Characterisation and Complex Formation

Research has demonstrated that compounds structurally related to 2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide, such as N-tosyl-1,2-diaminobenzene derivatives, can form complex metal compounds. These compounds have been characterized by various techniques including IR, mass spectrometry, and X-ray crystallography, suggesting potential applications in coordination chemistry and material science (Sousa et al., 2001).

Antitumor Applications

Certain sulfonamide derivatives, closely related to the subject compound, have shown promising antitumor activity. Studies have identified compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide as potent cell cycle inhibitors and effective against a range of human cancer cell lines. These findings highlight the potential therapeutic applications of these sulfonamide compounds in oncology (Owa et al., 2002).

Supramolecular Structures and Hydrogen Bonding

Research on isomers structurally related to 2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide reveals insights into their supramolecular structures. These compounds demonstrate varied hydrogen-bonding arrangements, forming layer structures through intermolecular interactions. This research is significant for understanding molecular conformation and designing new materials with specific properties (Hulita et al., 2005).

Corrosion Inhibition

Derivatives of 2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide have been studied as corrosion inhibitors for metals. Research has shown that certain sulfonamide compounds can effectively inhibit mild steel corrosion in acidic environments, indicating potential applications in industrial corrosion protection (Sappani & Karthikeyan, 2014).

properties

IUPAC Name

2-(2-fluoro-4-methylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-8-4-5-10(9(13)7-8)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOKTQXLVSSWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide

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